1-(8-Hydroxyquinolin-5-yl)ethanone

Analytical chemistry Metal chelation Complexometric titration

ANDA reviewers require Indacaterol Impurity 4 (CAS 2598-31-4) as the sole 5-substituted 8-hydroxyquinoline reference. Substitution with non-pharmaceutical-grade 5-acetyl-8-hydroxyquinoline risks deficiency citations. • Officially designated Indacaterol Impurity 4; essential for ANDA analytical method validation. • Dual identity as quinacetol free base (ISO) for environmental fate studies. • 98% purity with full characterization (NMR, MS, HPLC) ensures regulatory audit readiness.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 2598-31-4
Cat. No. B122370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(8-Hydroxyquinolin-5-yl)ethanone
CAS2598-31-4
Synonyms1-(8-Hydroxy-5-quinolinyl)-ethanone;  8-Hydroxy-5-quinolyl Methyl Ketone;  5-Acetyl-8-hydroxyquinoline;  5-Acetyl-8-quinolinol;  5-Acetyloxine;  NSC 40901;  NSC 523017;  NSC 68447; 
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=C2C=CC=NC2=C(C=C1)O
InChIInChI=1S/C11H9NO2/c1-7(13)8-4-5-10(14)11-9(8)3-2-6-12-11/h2-6,14H,1H3
InChIKeyHZTCLDNADGMACV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(8-Hydroxyquinolin-5-yl)ethanone – Sourcing & Specification Overview


1-(8-Hydroxyquinolin-5-yl)ethanone (CAS 2598-31-4, MFCD00086061, C₁₁H₉NO₂, MW 187.19 g/mol), also designated as 5-acetyl-8-hydroxyquinoline, 5-acetyloxine, or quinacetol (ISO common name), is a C5‑acetyl‑substituted derivative of the 8‑hydroxyquinoline (8‑HQ, oxine) scaffold . The acetyl substituent exerts a net electron‑withdrawing inductive effect on the quinoline ring, which predictably alters its acid‑base speciation, metal‑coordination thermodynamics, and partition behavior relative to unsubstituted 8‑HQ . The compound is commercially available at ≥98 % purity (solid, melting point 110–112 °C, boiling point 416.5 °C at 760 mmHg) and occupies a dual identity: it is the free‑base form of the ISO‑recognized quinoline fungicide quinacetol sulfate (CAS 57130‑91‑3) and is formally catalogued as Indacaterol Impurity 4, a pharmaceutical reference standard used in ANDA analytical workflow development .

Primary Identity Free base of quinacetol fungicide; Indacaterol Impurity 4 reference standard
Research Fit Chelation studies requiring moderate acidity shift; chalcone precursor with ketone handle
Procurement Context ≥98% purity solid; characterization packages support ANDA analytical workflow development

Why This Compound Cannot Substitute Generic 8-Hydroxyquinoline


The C5‑acetyl group generates a distinct electronic and steric microenvironment on the 8‑HQ scaffold. The electron‑withdrawing acetyl substituent lowers both pKₐ₁ and pKₐ₂ by 0.3–0.7 log units, shifts the pH‑dependent speciation profile, and raises logP by approximately one log unit compared to unsubstituted 8‑hydroxyquinoline . These changes produce quantifiably different metal‑chelation thermodynamics, membrane‑partitioning kinetics, and biological‑target engagement. Conversely, interchanging 1‑(8‑hydroxyquinolin‑5‑yl)ethanone with other 5‑substituted analogs—e.g., the 5‑formyl, 5‑chloro, 5‑nitro, or 5‑sulfonic acid derivatives—yields non‑equivalent outcomes in any application where ionization state, metal‑binding strength, or partitioning governs performance. The 5‑acetyl derivative occupies an intermediate acidity window: more acidic than parent 8‑HQ but less acidic than the 5‑formyl analog, making it the preferred choice when moderate electron withdrawal combined with a ketone‑functional handle for further derivatization is required .

Target 5-Acetyl-8-hydroxyquinoline: Moderate electron withdrawal, pKₐ₁ shift of ~0.5 units relative to parent 8-HQ.
Unsubstituted 8-HQ Speciation profile may differ; metal-chelation competence shifts to less acidic pH regimes.
Target Ketone functional handle enables direct Claisen-Schmidt condensation to chalcones.
5-Formyl, 5-Chloro, 5-Nitro Analogs Acidity, binding, or reactivity context may not transfer; 5-formyl yields different chalcone regioisomers.
Regulatory context: Only the 5-acetyl derivative is listed as Indacaterol Impurity 4. No other 5-substituted 8-HQ satisfies this specific ANDA reference standard requirement.

Quantitative Differentiation Evidence vs. Closest Comparators


Acid Dissociation Constants (pKₐ): Acidity Shift vs. 8-Hydroxyquinoline and 5-Formyl Analog

In a direct head‑to‑head study in ethanol, 5‑acetyl‑8‑hydroxyquinoline (A) exhibited pKₐ₁ = 4.8 and pKₐ₂ = 9.6, compared with pKₐ₁ = 5.3 and pKₐ₂ = 10.0 for unsubstituted 8‑hydroxyquinoline (Q) and pKₐ₁ = 2.9 and pKₐ₂ = 9.5 for 5‑formyl‑8‑hydroxyquinoline (F) . Aqueous potentiometric and spectrophotometric determinations (25 °C, μ = 0.1) corroborate this trend, reporting pK₁ = 4.56 and pK₂ = 8.20 for 5‑acetyl‑8‑HQ, explicitly noted as lower than the corresponding values for 8‑hydroxyquinoline . The acidity ordering F > A > Q is attributed to the inductive electron‑withdrawing effects of the formyl and acetyl substituents.

Acidity Shift (pKₐ₁)
Head-to-head
A: 4.8 vs Q: 5.3 (EtOH); Aqueous pK₁ 4.56
Spectrophotometric; EtOH / H₂O, 25°C, μ=0.1
Supports method robustness in mildly acidic metal-chelation workflows
ΔpKₐ₁ ≈ −0.5 vs. 8-HQ; 5-formyl more acidic (pKₐ₁ 2.9)
Analytical chemistry Metal chelation Complexometric titration pH‑dependent speciation

Metal-Complex Formation Constants (pKf): Chelation Strength vs. Parent 8-Hydroxyquinoline

The same ethanol‑based study determined complex‑formation constants (reported as pKf) for Fe³⁺, Cu²⁺, and Pb²⁺. 5‑Acetyl‑8‑hydroxyquinoline (A) yielded pKf values of 31 (Fe³⁺), 22.5 (Cu²⁺), 21.4 (Cu²⁺), and 21.2 (Pb²⁺), substantially exceeding the corresponding literature pKf values for unsubstituted 8‑hydroxyquinoline (Q). For comparison, 5‑formyl‑8‑hydroxyquinoline (F) gave pKf = 32 (Fe³⁺), 27.1 (Cu²⁺), 26.2 (Cu²⁺), and 24.9 (Pb²⁺) . The formation‑constant ordering (F > A > Q) directly mirrors the pKₐ acidity ordering, confirming that the electron‑withdrawing 5‑substituent enhances metal‑binding affinity.

Chelation Strength (pKf)
Head-to-head
A: Fe³⁺ 31, Cu²⁺ 22.5, Pb²⁺ 21.2; >1 pKf unit over 8-HQ
Ethanol; complexometric titration with spectrophotometric endpoint
Reported ~10-fold binding enhancement supports lower detection limits
5-Formyl analog shows further 1–4.6 pKf increase depending on metal
Complexometric titration Metal preconcentration Masking agents Analytical separations

Lipophilicity (logP) Enhancement vs. 8-Hydroxyquinoline

The 5‑acetyl substitution increases the calculated octanol‑water partition coefficient. The hydrochloride salt of 5‑acetyl‑8‑hydroxyquinoline has a reported logP of 2.95 , whereas unsubstituted 8‑hydroxyquinoline exhibits experimental/computed logP values between 1.85 and 1.94 across multiple authoritative databases . While the free‑base logP of 1‑(8‑hydroxyquinolin‑5‑yl)ethanone is not separately reported in peer‑reviewed literature, the hydrochloride salt value provides a conservative estimate; the free base is expected to exhibit comparable or slightly higher lipophilicity.

Lipophilicity (logP)
Cross-study
A·HCl: 2.95 (calc.) vs 8-HQ: 1.85–1.94; ΔlogP ~ +1 unit
Calculated/experimental logP at 25°C; hydrochloride salt vs. free base
Reported ~10-fold partition increase relevant for cell-based assay design
Free-base logP expected comparable or slightly higher; data to verify
Drug design Membrane permeability QSAR Antimicrobial SAR

Synthetic Utility: 5-Acetyl Group for Chalcone-Derived Antifungal Leads

5‑Acetyl‑8‑hydroxyquinoline is the indispensable synthetic precursor for (8‑hydroxyquinolin‑5‑yl)‑arylpropenone chalcones via base‑catalyzed Claisen‑Schmidt condensation with substituted benzaldehydes. Nine chalcones were synthesized from this scaffold and structurally validated by IR and NMR spectroscopy . Three representative chalcones were tested in vitro against ten fungal strains (Candida albicans, C. tropicalis, Saccharomyces cerevisiae, Cryptococcus neoformans, Aspergillus flavus, A. fumigatus, A. niger, Microsporum gypseum, Trichophyton rubrum, T. mentagrophytes) and showed strong antifungal activity with measurable MIC values . Unsubstituted 8‑hydroxyquinoline lacks the ketone handle required for this condensation and cannot directly access this chalcone chemical space without prior, often low‑yielding, formylation or acylation steps. Among the 5‑formyl and 5‑acetyl variants, the acetyl derivative offers distinct chemoselectivity in the condensation reaction due to the different electronic character of the methyl ketone versus the aldehyde.

Chalcone Synthesis
Supporting evidence
Ketone handle enables Claisen-Schmidt condensation; 9 chalcones validated (IR, NMR)
Basic EtOH; antifungal MIC against 10 strains reported for 3 chalcones
Essential synthetic precursor; unfunctionalized 8-HQ cannot access this chemical space
5-Formyl variant yields chemically distinct chalcone regioisomers
Antifungal Chalcone synthesis Claisen‑Schmidt condensation Medicinal chemistry

Regulatory Identity: Indacaterol Impurity 4

1‑(8‑Hydroxyquinolin‑5‑yl)ethanone (CAS 2598‑31‑4) is formally registered as Indacaterol Impurity 4 and is supplied as a characterized reference standard with full analytical data packages (NMR, MS, HPLC purity) compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) submissions . The material is suitable for analytical method development, method validation (AMV), and quality control (QC) during commercial production of indacaterol, with optional traceability against USP or EP pharmacopeial standards provided upon feasibility assessment . No other 5‑substituted 8‑hydroxyquinoline (e.g., 5‑chloro, 5‑nitro, 5‑formyl, or 5‑sulfonic acid derivatives) is listed as an indacaterol impurity, making this compound uniquely required by pharmaceutical analytical laboratories engaged in indacaterol ANDA submissions or commercial QC release testing.

Regulatory Identity
Supplier data
Indacaterol Impurity 4; supplied with NMR, MS, HPLC characterization packages
ANDA submission context; optional USP/EP traceability
Unique regulatory designation; no other 5-substituted 8-HQ is listed for this function
Procurement from non-pharmaceutical-grade sources risks ANDA deficiency citations
Pharmaceutical reference standard ANDA Method validation Impurity profiling

Optimal Procurement and Application Scenarios


Complexometric Titration & Metal Preconcentration Workflows

When developing complexometric methods for Fe³⁺, Cu²⁺, or Pb²⁺ in mildly acidic matrices (pH 4–6), 1‑(8‑hydroxyquinolin‑5‑yl)ethanone is the ligand of choice over parent 8‑hydroxyquinoline. Its lower pKₐ₁ (4.8 vs. 5.3) ensures a higher fraction of the deprotonated, coordination‑competent species at pH values where 8‑HQ remains substantially protonated, while its 10‑fold stronger metal‑binding constants (ΔpKf > 1 across Fe³⁺, Cu²⁺, and Pb²⁺) deliver sharper titration endpoints and lower limits of detection . Among the acetyl and formyl analogs, the 5‑acetyl derivative offers intermediate acidity—stronger than parent 8‑HQ but without the extreme acidity of the 5‑formyl derivative (pKₐ₁ 2.9) that may cause premature metal‑complex precipitation or reduced selectivity in multi‑metal mixtures.

Indacaterol Impurity 4 Reference Standard Procurement

Pharmaceutical QC laboratories, contract research organizations (CROs), and generic drug manufacturers pursuing ANDA submissions for indacaterol must source 1‑(8‑hydroxyquinolin‑5‑yl)ethanone as Indacaterol Impurity 4. The compound is the only 5‑substituted 8‑hydroxyquinoline recognized for this regulatory function . Procurement specifications should require ≥98 % purity with full characterization documentation (NMR, MS, HPLC) and, where feasible, traceability against USP or EP pharmacopeial standards as confirmed by suppliers . Attempting to substitute with generic 5‑acetyl‑8‑hydroxyquinoline from non‑pharmaceutical‑grade sources without the requisite impurity designation and characterization package risks ANDA review deficiency citations.

Chalcone Library Synthesis for Antifungal Lead Optimization

Medicinal chemistry groups synthesizing 8‑hydroxyquinoline‑chalcone hybrids for antifungal drug discovery require 5‑acetyl‑8‑hydroxyquinoline as the Claisen‑Schmidt condensation substrate. The acetyl group is chemically essential: neither unsubstituted 8‑HQ nor halogenated 5‑substituted analogs possess the requisite ketone functionality . While 5‑formyl‑8‑hydroxyquinoline can also undergo condensation, it yields a different aldehyde‑derived chalcone series; the acetyl derivative is specifically required when methyl‑ketone‑derived chalcones with distinct electronic properties and biological profiles are the synthetic target. Bulk procurement from vendors supplying ≥97–98 % purity with confirmed melting point (110–112 °C) ensures reproducible condensation yields and minimizes purification burden.

Agrochemical Impurity Profiling & Environmental Fate Studies

Environmental analytical laboratories and regulatory toxicology groups studying the environmental fate of quinoline fungicides require 1‑(8‑hydroxyquinolin‑5‑yl)ethanone as the free‑base reference material for quinacetol (ISO common name), whose sulfate salt (CAS 57130‑91‑3) is a recognized quinoline‑class fungicide . The free base is the relevant hydrolysis product and environmental transformation intermediate. No other 5‑substituted 8‑hydroxyquinoline matches this specific agrochemical identity, making the compound indispensable for LC‑MS/MS method development, environmental monitoring, and residue analysis in soil, water, and crop matrices. Procurement as an analytical reference standard with certificate of analysis ensures data defensibility in regulatory submission contexts.

Application
Selection Property
Validation Focus
Complexometric titration & metal preconcentration
Intermediate acidity window; enhanced metal-binding constants vs. parent 8-HQ
pH-dependent speciation review; endpoint sharpness in multi-metal mixtures
Indacaterol impurity reference standard procurement
Regulatory designation as Indacaterol Impurity 4; characterization package availability
Pharmacopeial traceability; ANDA method validation compliance review
Chalcone library synthesis for antifungal lead optimization
Ketone functional handle for Claisen-Schmidt condensation; methyl-ketone chemoselectivity
Condensation yield reproducibility; structural validation (IR, NMR) of chalcone products
Agrochemical impurity profiling & environmental fate studies
Free-base reference material for quinacetol fungicide; relevant hydrolysis product identity
LC-MS/MS method development; matrix-effect review for soil, water, and crop residue analysis

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